molecular formula C28H32N2O3 B2425947 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid CAS No. 4344-42-7

2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic Acid

Cat. No.: B2425947
CAS No.: 4344-42-7
M. Wt: 444.575
InChI Key: AGCPHOZQIZDSRS-UHFFFAOYSA-N
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Description

2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes a xanthenyl group and a benzoic acid moiety. It is often used in research and industrial applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid typically involves multiple steps, starting with the preparation of the xanthenyl intermediate. This intermediate is then reacted with benzoic acid under specific conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium to facilitate the coupling reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, is also common to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions

2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a fluorescent dye in analytical chemistry.

    Biology: Employed in fluorescence microscopy and flow cytometry for labeling and detecting biological molecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool in imaging techniques.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid involves its interaction with specific molecular targets. In biological systems, it binds to proteins and nucleic acids, leading to fluorescence emission that can be detected and measured. This property makes it valuable in imaging and diagnostic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid is unique due to its specific structural features that confer distinct fluorescence properties. Its ability to form stable complexes with various biomolecules sets it apart from other similar compounds .

Properties

IUPAC Name

2-[3,6-bis(diethylamino)-9H-xanthen-9-yl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H32N2O3/c1-5-29(6-2)19-13-15-23-25(17-19)33-26-18-20(30(7-3)8-4)14-16-24(26)27(23)21-11-9-10-12-22(21)28(31)32/h9-18,27H,5-8H2,1-4H3,(H,31,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGCPHOZQIZDSRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C(C3=C(O2)C=C(C=C3)N(CC)CC)C4=CC=CC=C4C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501045949
Record name 2-[3,6-Bis(diethylamino)-9H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4344-42-7
Record name 2-[3,6-Bis(diethylamino)-9H-xanthen-9-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501045949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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